1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide
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Overview
Description
1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide is a chemical compound with the molecular formula C17H21ClNO.Br and a molecular weight of 370.75 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide typically involves the quaternization of pyridine with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as acetonitrile or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the pyridinium salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide involves its interaction with specific molecular targets. As a cholinesterase inhibitor, it binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels at synaptic junctions, enhancing cholinergic transmission . The compound’s effects on other molecular pathways are still under investigation.
Comparison with Similar Compounds
1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide can be compared with other pyridinium salts, such as:
- 1-methylpyridinium bromide
- 1-ethylpyridinium bromide
- 1-butylpyridinium bromide
These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical properties and applications.
Properties
CAS No. |
21270-21-3 |
---|---|
Molecular Formula |
C17H21BrClNO |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
1-[2-butan-2-yloxy-2-(3-chlorophenyl)ethyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C17H21ClNO.BrH/c1-3-14(2)20-17(13-19-10-5-4-6-11-19)15-8-7-9-16(18)12-15;/h4-12,14,17H,3,13H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
JAVQXUPBJVGIQF-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)OC(C[N+]1=CC=CC=C1)C2=CC(=CC=C2)Cl.[Br-] |
Origin of Product |
United States |
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